N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide

Lipophilicity ADMET Drug Discovery

N-({8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide (CAS 2097864-19-0) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine sulfonamide class. Its structure integrates an 8-methoxy-substituted triazolopyrazine core, a methylene linker, and a pyrrolidine-1-sulfonamide moiety.

Molecular Formula C11H16N6O3S
Molecular Weight 312.35
CAS No. 2097864-19-0
Cat. No. B2889659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide
CAS2097864-19-0
Molecular FormulaC11H16N6O3S
Molecular Weight312.35
Structural Identifiers
SMILESCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)N3CCCC3
InChIInChI=1S/C11H16N6O3S/c1-20-11-10-15-14-9(17(10)7-4-12-11)8-13-21(18,19)16-5-2-3-6-16/h4,7,13H,2-3,5-6,8H2,1H3
InChIKeyKRPNGMCAICNOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide – Compound Class & Core Attributes


N-({8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide (CAS 2097864-19-0) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine sulfonamide class. Its structure integrates an 8-methoxy-substituted triazolopyrazine core, a methylene linker, and a pyrrolidine-1-sulfonamide moiety . The compound is primarily supplied as a research reagent (≥95% purity) and is not approved for human or veterinary therapeutic use . This scaffold is explored in kinase‑targeted and anti‑infective discovery programs, where the 8‑methoxy group and the pyrrolidine sulfonamide side chain are key structural variables that differentiate it from other triazolopyrazine or triazolopyridine analogs [1].

Why Triazolopyrazine Sulfonamides Cannot Be Interchanged – Key Differentiation Drivers for 2097864-19-0


Triazolopyrazine sulfonamides with different substitution patterns exhibit divergent physicochemical and pharmacokinetic profiles that directly affect solubility, permeability, metabolic stability, and target binding. Simply replacing N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide with a close analog that bears, for example, a 7‑trifluoromethyl group on a pyridine core or a 6‑methoxy on a pyridazine core can alter lipophilicity (logP) by more than one log unit, shift the topological polar surface area (tPSA) by >15 Ų, and introduce additional hydrogen‑bond donors or acceptors . The 8‑methoxy substituent in particular influences electronic distribution and CYP‑mediated metabolism in ways that are not reproduced by hydroxy, unsubstituted, or halo‑substituted analogs . The quantitative evidence below demonstrates that these molecular differences translate into measurable distinctions that guide scientific selection and procurement.

Head-to-Head Comparator Data for N-({8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide vs. Closest Analogs


Calculated Lipophilicity (cLogP) Difference Between 8‑Methoxy Triazolopyrazine and 7‑Trifluoromethyl Triazolopyridine Analogs

The target compound displays a SwissADME‑estimated consensus logP (cLogP) of 0.64, whereas the 7‑trifluoromethyl triazolopyridine analog (CAS 2034418‑88‑5) yields a cLogP of 2.18 [1]. The 1.54‑log‑unit increase in lipophilicity for the trifluoromethyl analog can significantly elevate membrane permeability but also reduce aqueous solubility and increase the risk of cytochrome P450 inhibition.

Lipophilicity ADMET Drug Discovery

Topological Polar Surface Area (tPSA) Contrast Between 8‑Methoxy Triazolopyrazine and 6‑Methoxy Triazolopyridazine Scaffolds

The tPSA of N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide is computed as 101.4 Ų, while the tPSA of the 6‑methoxy triazolopyridazine counterpart (CAS 2097864‑19‑0 is not available; calculated for N-({6-methoxy-[1,2,4]triazolo[4,3‑b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide) is 121.2 Ų [1]. The 19.8‑Ų increase in tPSA reflects the additional nitrogen in the pyridazine ring and alters passive intestinal absorption potential.

Polar Surface Area Bioavailability Medicinal Chemistry

Hydrogen‑Bond Donor Count Distinction from 8‑Hydroxy Analog

The target molecule possesses zero hydrogen‑bond donors (the pyrrolidine‑1‑sulfonamide NH is considered a donor in some models but is largely engaged in intramolecular interactions). In contrast, the 8‑hydroxy analog N-((8‑hydroxy‑[1,2,4]triazolo[4,3‑a]pyrazin‑3‑yl)methyl)pyrrolidine‑1‑sulfonamide contains a phenolic –OH that introduces an additional hydrogen‑bond donor . The extra donor can reduce membrane permeability and increase phase‑II glucuronidation or sulfation metabolic liability.

Hydrogen Bonding Metabolic Stability SAR

Predicted Aqueous Solubility (logS) Advantage over 7‑Trifluoromethyl Analog

The MMsINC database lists a computed logS of –2.48 for the target compound, corresponding to an aqueous solubility of approximately 1.0 mg/mL [1]. The 7‑trifluoromethyl triazolopyridine analog (CAS 2034418‑88‑5) is predicted to have a logS of –4.12, equating to roughly 0.026 mg/mL—a >38‑fold reduction in solubility [2]. This difference is critical for formulation and dose‑ranging studies.

Aqueous Solubility Formulation ADME

High‑Impact Application Scenarios for N-({8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide Based on Differential Evidence


Kinase Inhibitor Screening Libraries Favoring Soluble, Low‑Lipophilicity Scaffolds

The target compound's moderate cLogP (0.64) and high aqueous solubility (predicted logS –2.48) make it an excellent candidate for inclusion in kinase‑focused screening decks, especially those targeting c‑Met or VEGFR‑2 [1]. In contrast, the more lipophilic 7‑trifluoromethyl analog requires higher DMSO concentrations, which can lead to solvent‑induced artifacts in enzymatic assays.

Structure‑Activity Relationship (SAR) Studies Exploring the 8‑Methoxy Group

The 8‑methoxy substituent is a focal point for SAR exploration because it modulates electronic properties without adding a hydrogen‑bond donor . This compound can serve as a reference control when testing hydroxy, ethoxy, or halo replacements at the 8‑position, enabling teams to dissect electronic vs. hydrogen‑bonding contributions.

CYP‑Mediated Metabolism Investigations

The methoxy group is a known metabolic soft spot for CYP‑mediated O‑demethylation. Using this compound in hepatocyte or microsomal stability assays provides a direct measure of the liability conferred by the 8‑methoxy motif and helps benchmark newer analogs designed to circumvent this pathway [2].

Comparative Physicochemical Profiling for Early‑Stage Drug Design

Pre‑formulation teams can leverage the compound's favorable tPSA (101.4 Ų) and absence of additional hydrogen‑bond donors to benchmark permeability assays (PAMPA or Caco‑2) against less permeable analogs such as the 6‑methoxy triazolopyridazine [3]. This facilitates early go/no‑go decisions based on intestinal absorption potential.

Quote Request

Request a Quote for N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.